(4E)-4-[(3-bromo-4-ethoxyphenyl)methylidene]-2-(4-chlorophenyl)-1,3-oxazol-5-one
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Overview
Description
(4E)-4-[(3-bromo-4-ethoxyphenyl)methylidene]-2-(4-chlorophenyl)-1,3-oxazol-5-one is a synthetic organic compound that belongs to the class of oxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[(3-bromo-4-ethoxyphenyl)methylidene]-2-(4-chlorophenyl)-1,3-oxazol-5-one typically involves the condensation of appropriate aldehydes and ketones with amines or amino acids under specific reaction conditions. Common reagents used in the synthesis include:
Aldehydes: 3-bromo-4-ethoxybenzaldehyde
Ketones: 4-chlorophenyl ketone
Catalysts: Acid or base catalysts, such as p-toluenesulfonic acid or sodium hydroxide
Solvents: Organic solvents like ethanol or methanol
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, often involving:
High-pressure reactors: To increase reaction rates
Automated systems: For precise control of temperature, pressure, and reagent addition
Purification techniques: Such as recrystallization or chromatography
Chemical Reactions Analysis
Types of Reactions
(4E)-4-[(3-bromo-4-ethoxyphenyl)methylidene]-2-(4-chlorophenyl)-1,3-oxazol-5-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride
Substitution: Nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Lithium aluminum hydride in dry ether
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst
Major Products
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or amines
Substitution: Formation of halogenated derivatives
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions
Synthesis: Intermediate in the synthesis of more complex molecules
Biology
Antimicrobial: Potential antimicrobial properties against bacteria and fungi
Anticancer: Studied for its potential anticancer activity
Medicine
Drug Development: Investigated as a lead compound for the development of new pharmaceuticals
Industry
Materials Science: Used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of (4E)-4-[(3-bromo-4-ethoxyphenyl)methylidene]-2-(4-chlorophenyl)-1,3-oxazol-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved may include:
Enzyme inhibition: Blocking the activity of key enzymes in metabolic pathways
Receptor binding: Modulating the activity of cell surface receptors
Comparison with Similar Compounds
Similar Compounds
- (4E)-4-[(3-bromo-4-methoxyphenyl)methylidene]-2-(4-chlorophenyl)-1,3-oxazol-5-one
- (4E)-4-[(3-bromo-4-ethoxyphenyl)methylidene]-2-(4-fluorophenyl)-1,3-oxazol-5-one
Uniqueness
(4E)-4-[(3-bromo-4-ethoxyphenyl)methylidene]-2-(4-chlorophenyl)-1,3-oxazol-5-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to similar compounds. The presence of the bromo, ethoxy, and chlorophenyl groups can influence its interaction with molecular targets and its overall stability.
Properties
IUPAC Name |
(4E)-4-[(3-bromo-4-ethoxyphenyl)methylidene]-2-(4-chlorophenyl)-1,3-oxazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrClNO3/c1-2-23-16-8-3-11(9-14(16)19)10-15-18(22)24-17(21-15)12-4-6-13(20)7-5-12/h3-10H,2H2,1H3/b15-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHKPNCUSZGPPMQ-XNTDXEJSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C/2\C(=O)OC(=N2)C3=CC=C(C=C3)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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